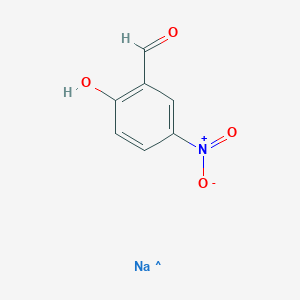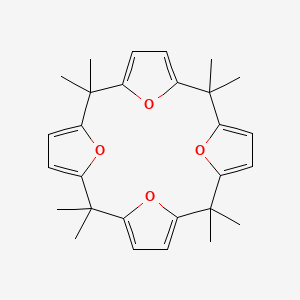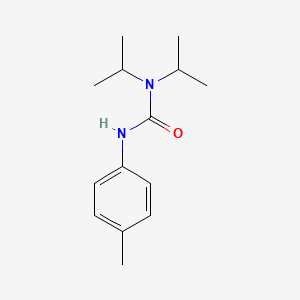![molecular formula C22H22ClN5O2S B11959429 N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a phenyl group, and a chloro-substituted propenylidene moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenyl and chloro groups, and the final coupling to form the acetohydrazide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical properties.
Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
The uniqueness of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H22ClN5O2S |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN5O2S/c1-3-28-21(17-9-11-19(30-2)12-10-17)26-27-22(28)31-15-20(29)25-24-14-18(23)13-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,25,29)/b18-13-,24-14+ |
Clé InChI |
UJWRXCGZIRTHGW-ZRLAZVNZSA-N |
SMILES isomérique |
CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl)C3=CC=C(C=C3)OC |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)Cl)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)











![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
